2-Benzimidazolylcarbamsäureester

2-Benzimidazolylcarbamic Acid Esters are a class of organic compounds derived from the condensation reaction between 2-benzimidazole carbamate and carboxylic acids. These esters exhibit diverse physicochemical properties due to the variation in their substituent groups, making them versatile building blocks for synthetic chemistry.

Typically, these molecules consist of a benzimidazole ring linked through its nitrogen atom with a carbamoyl group, which is then esterified with various carboxylic acids. The introduction of different alkyl, aryl, or functionalized substituents can significantly alter their reactivity and biological activities.

These compounds are of interest in the pharmaceutical industry due to their potential as bioactive agents, particularly for targeting enzymes involved in inflammatory responses and neurological disorders. They also find applications in agrochemicals for pest control and crop protection by acting as growth regulators or disruptors of vital cellular processes in pests.

The structural diversity allows for fine-tuning of pharmacological properties such as lipophilicity, solubility, and stability, making 2-benzimidazolylcarbamic acid esters valuable intermediates in drug discovery and development.

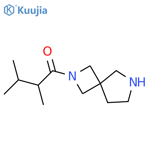

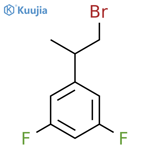

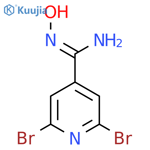

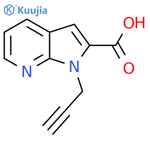

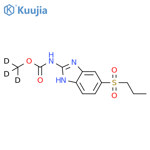

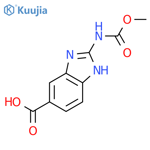

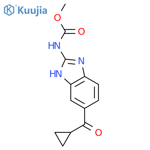

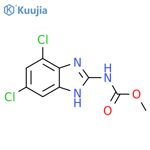

| Struktur | Chemischer Name | CAS | MF |

|---|---|---|---|

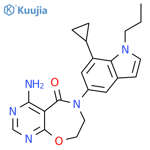

|

Hydroxyalbendazole | 107966-05-2 | C12H15N3O3S |

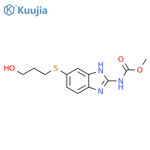

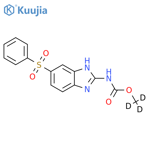

|

Hydroxyfenbendazole-D3 hydrate (see Data Sheet) | 1596803-40-5 | C15H13N3O3S |

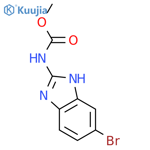

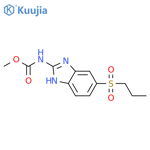

|

methyl N-(6-bromo-1H-1,3-benzodiazol-2-yl)carbamate | 78695-17-7 | C9H8N3O2Br |

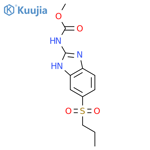

|

Albendazole sulfone-D3 | 1448345-60-5 | C12H12D3N3O4S |

|

Fenbendazole Sulfone-d3 | 1228182-49-7 | C15H13N3O4S |

|

Albendazole Impurity C | 76567-28-7 | C12H15N3O4S |

|

Albendazole sulfone | 75184-71-3 | C12H15N3O4S |

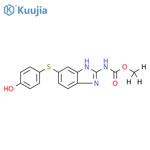

|

2-((Methoxycarbonyl)amino)-1H-benzo[d]imidazole-5-carboxylic acid | 65003-40-9 | C10H9N3O4 |

|

Cyclobendazole | 31431-43-3 | C13H13N3O3 |

|

Methyl-N-(4,6-dichloro-1H-benzimidazol-2-yl)carbamate | 946498-41-5 | C9H7Cl2N3O2 |

Verwandte Literatur

-

Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570

-

Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333

-

Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066

-

Soumen Saha,Ram Kinkar Roy,Sourav Pal Phys. Chem. Chem. Phys., 2010,12, 9328-9338

-

Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89

Empfohlene Lieferanten

-

Changzhou Guanjia Chemical Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Synrise Material Co. Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Hubei Cuiyuan Biotechnology Co.,LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Shanghai Xinsi New Materials Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Hubei Henglvyuan Technology Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

Empfohlene Produkte